molecular formula C10H10F2O2 B1406381 2',3'-Difluoro-5'-methoxy-4'-methylacetophenone CAS No. 1706436-19-2

2',3'-Difluoro-5'-methoxy-4'-methylacetophenone

Cat. No.: B1406381
CAS No.: 1706436-19-2
M. Wt: 200.18 g/mol
InChI Key: ATXZTBZNVVQIAR-UHFFFAOYSA-N
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Description

2’,3’-Difluoro-5’-methoxy-4’-methylacetophenone, also known as DFMAM, is a compound that has received increased attention in recent years due to its unique properties and potential applications in scientific research and various industries. It has a molecular weight of 200.18 .


Molecular Structure Analysis

The molecular formula of 2’,3’-Difluoro-5’-methoxy-4’-methylacetophenone is C10H10F2O2 . The InChI code is 1S/C10H10F2O2/c1-5-8(14-3)4-7(6(2)13)10(12)9(5)11/h4H,1-3H3 .


Physical and Chemical Properties Analysis

2’,3’-Difluoro-5’-methoxy-4’-methylacetophenone is a liquid at ambient temperature .

Scientific Research Applications

Structural Studies and Intermolecular Interactions

A study focused on o-hydroxyacetophenone derivatives, related to 2',3'-Difluoro-5'-methoxy-4'-methylacetophenone, revealed insights into their crystal structures. The research, led by Chattopadhyay et al. (2012), utilized X-ray powder diffraction to analyze the structures and detailed intermolecular interactions, including weak hydrogen bonds and π⋯π interactions. This study contributes to understanding the molecular geometry and interactions in similar compounds (Chattopadhyay et al., 2012).

Synthesis and Reactions in Organic Chemistry

Pimenova et al. (2003) investigated the synthesis and reactions of a compound structurally similar to this compound. Their work provided insights into the formation of various esters and the potential for their use in further chemical syntheses (Pimenova et al., 2003).

Photoreactions and Potential Synthetic Applications

The photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride, related to the compound , was explored by Plíštil et al. (2006). Their findings indicated the formation of indanone derivatives and potential applications in synthetic organic chemistry (Plíštil et al., 2006).

Formation of Complexes and Chemical Transformations

Research by Mondal et al. (2008) on mixed-ligand methoxy bonded oxidovanadium(V) complexes, involving compounds related to this compound, highlighted the formation of monomeric and dimeric complexes. This research contributes to the understanding of complex formation in similar chemical structures (Mondal et al., 2008).

Photostability and Modification of Lignin Model Compounds

A study by Hu et al. (2000) explored the removal of phenolic hydroxyl groups in lignin model compounds, including methoxyacetophenone analogs. Their research provided insights into photostability and the effects of removing specific functional groups (Hu et al., 2000).

Properties

IUPAC Name

1-(2,3-difluoro-5-methoxy-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-5-8(14-3)4-7(6(2)13)10(12)9(5)11/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXZTBZNVVQIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)F)C(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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